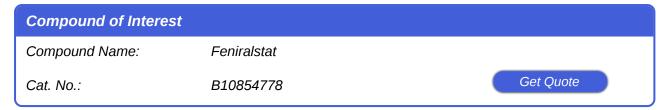


# The Discovery and Development of Feniralstat (KVD-824): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Feniralstat** (KVD-824) is a potent and selective, orally bioavailable small molecule inhibitor of plasma kallikrein. Developed by KalVista Pharmaceuticals, it was primarily investigated as a prophylactic treatment for Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. While also explored for Diabetic Macular Edema (DME), the HAE program progressed further into clinical development. This technical guide provides a comprehensive overview of the discovery and development of **Feniralstat**, detailing its mechanism of action, preclinical and clinical findings, and the ultimate discontinuation of its development due to safety concerns.

### Introduction

Hereditary Angioedema is a debilitating and potentially life-threatening condition caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This leads to dysregulation of the kallikrein-kinin system, resulting in the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes angioedema. Plasma kallikrein is a key enzyme in this pathway, making it a prime therapeutic target for the prevention of HAE attacks. **Feniralstat** was designed as a prophylactic treatment to be taken orally, aiming to provide a more convenient alternative to injectable therapies.



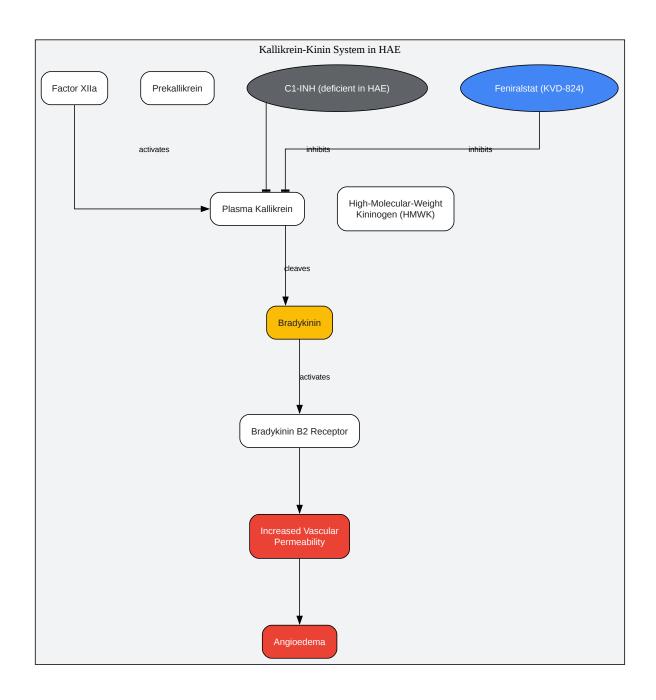
## **Mechanism of Action**

**Feniralstat** is a pyrazole derivative that acts as a competitive inhibitor of plasma kallikrein.[1] By binding to the active site of plasma kallikrein, **Feniralstat** prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby addressing the root cause of swelling attacks in HAE patients.

# **Signaling Pathway**

The diagram below illustrates the role of plasma kallikrein in the pathophysiology of HAE and the mechanism of action of **Feniralstat**.





Click to download full resolution via product page

Caption: The Kallikrein-Kinin System and Feniralstat's Mechanism of Action.



# Preclinical Development In Vitro Pharmacology

**Feniralstat** demonstrated potent and selective inhibition of human plasma kallikrein. The key in vitro pharmacological data are summarized in the table below.

| Target                            | IC50 (nM) | Reference |
|-----------------------------------|-----------|-----------|
| Human Plasma Kallikrein<br>(pKal) | 6.7       | [1]       |
| Human KLK1                        | >40,000   | [1]       |
| Human FXIa                        | >40,000   | [1]       |
| Human Factor XIIa                 | >40,000   | [1]       |

Table 1: In Vitro Inhibitory Activity of Feniralstat

### **Experimental Protocols**

Plasma Kallikrein Inhibition Assay (General Protocol)

A specific, detailed protocol for **Feniralstat** is not publicly available. However, a general method for determining plasma kallikrein inhibition is as follows:

- Reagents and Materials: Purified human plasma kallikrein, a fluorogenic or chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA), assay buffer, test compound (Feniralstat), and a microplate reader.
- Procedure: a. The test compound is serially diluted to a range of concentrations. b. Purified human plasma kallikrein is incubated with the various concentrations of the test compound for a predetermined period to allow for binding. c. The enzymatic reaction is initiated by the addition of the fluorogenic or chromogenic substrate. d. The rate of substrate cleavage is measured over time by monitoring the change in fluorescence or absorbance using a microplate reader. e. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.



Animal Models of Hereditary Angioedema (General Overview)

Specific animal models used for **Feniralstat**'s preclinical development have not been publicly disclosed. However, common models for HAE research include:

- C1-INH Knockout Mice: These mice lack the gene for C1-INH and exhibit some features of HAE, such as increased vascular permeability.
- Bradykinin-Mediated Paw Edema Models: In these models, edema is induced in the paw of an animal (e.g., by carrageenan injection), and the ability of a test compound to reduce the swelling is measured.

# **Clinical Development**

The clinical development of **Feniralstat** focused primarily on the prophylactic treatment of HAE.

#### **Phase 1 Clinical Trials**

**Feniralstat** was evaluated in Phase 1 studies in healthy volunteers. These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.

| Study<br>Identifier | Population            | Dosing<br>Regimen  | Key Findings  | Reference |
|---------------------|-----------------------|--|---|-----------|
| NCT05178355         | 84 healthy males      | Single doses up<br>to 1280 mg;<br>multiple doses<br>up to 640 mg         | Generally well-<br>tolerated with no<br>serious adverse<br>events reported. | [2]       |
| NCT05118958         | Healthy<br>volunteers | Single and<br>multiple doses of<br>a modified-<br>release<br>formulation | Evaluated the pharmacokinetic profile of different formulations.            | [3]       |

Table 2: Overview of Phase 1 Clinical Trials for Feniralstat

# Phase 2 Clinical Trial (KOMPLETE)



The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Feniralstat** for the long-term prophylactic treatment of HAE.

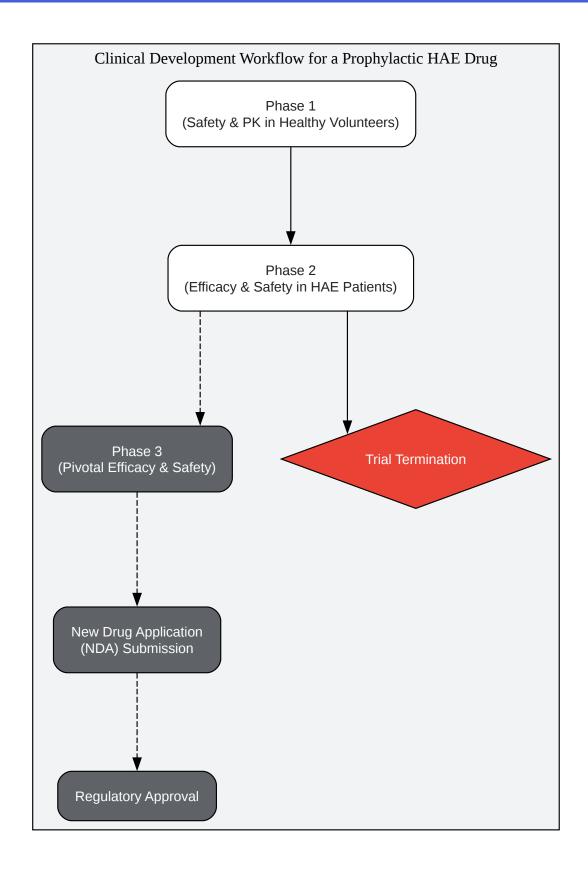
| Trial Design       |   |
|--------------------|---|
| Identifier         | NCT05055258   |
| Indication         | Prophylactic treatment of Hereditary<br>Angioedema (Type I or II)   |
| Number of Patients | 33 enrolled (planned for 48)  |
| Treatment Arms     | - Feniralstat 300 mg twice daily- Feniralstat 600<br>mg twice daily- Feniralstat 900 mg twice daily-<br>Placebo twice daily |
| Primary Endpoint   | Rate of investigator-confirmed HAE attacks  |
| Status             | Terminated  |

Table 3: Design of the KOMPLETE Phase 2 Clinical Trial

# **Experimental Workflow for Clinical Development**

The following diagram outlines the general workflow for the clinical development of a prophylactic HAE treatment like **Feniralstat**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Applications of Transgenic Mice in Disease Research & Drug Development Creative Biolabs [creative-biolabs.com]
- 2. What drugs are in development for Diabetic macular oedema? [synapse.patsnap.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [The Discovery and Development of Feniralstat (KVD-824): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#the-discovery-and-development-offeniralstat-kvd-824]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com